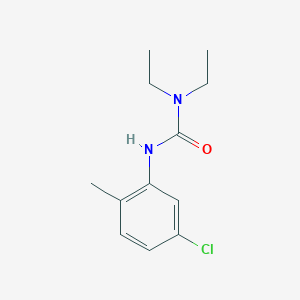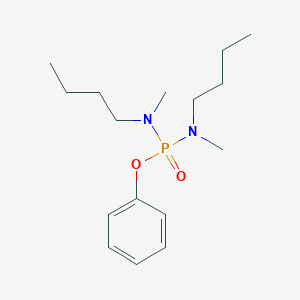
Phosphorodiamidic acid, N,N'-dibutyl-N,N'-dimethyl-, phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
KF31327 can be synthesized through a series of chemical reactions starting from 7-chloro-2,4(1H,3H)-quinazolinedioneThe reaction conditions typically include the use of specific reagents and solvents to facilitate the formation of the compound .
Industrial production methods for KF31327 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form .
Analyse Des Réactions Chimiques
KF31327 undergoes several types of chemical reactions, including:
Oxidation: KF31327 can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: KF31327 can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
KF31327 has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor in studies involving cyclic nucleotide phosphodiesterase 5.
Biology: Investigated for its effects on cellular signaling pathways and platelet aggregation.
Medicine: Potential therapeutic applications in treating conditions related to phosphodiesterase 5 activity, such as erectile dysfunction and pulmonary hypertension.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
Mécanisme D'action
KF31327 exerts its effects by inhibiting the activity of cyclic nucleotide phosphodiesterase 5. This inhibition leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels, which in turn affects various cellular processes. The compound acts as a non-competitive inhibitor, meaning it binds to a site other than the active site of the enzyme, altering its activity .
Comparaison Avec Des Composés Similaires
KF31327 is compared with other similar compounds such as sildenafil, vardenafil, and tadalafil. These compounds also inhibit phosphodiesterase 5 but differ in their potency, selectivity, and mechanism of action. KF31327 has been shown to be more potent than sildenafil in inhibiting phosphodiesterase 5 from canine trachea . The unique structure of KF31327, specifically its imidazoquinazoline derivative, contributes to its distinct properties and effectiveness .
Similar compounds include:
Sildenafil: Known for its use in treating erectile dysfunction.
Vardenafil: Another phosphodiesterase 5 inhibitor with similar applications.
Tadalafil: Used for treating erectile dysfunction and pulmonary hypertension.
KF31327 stands out due to its higher potency and selectivity compared to these similar compounds.
Propriétés
Numéro CAS |
16613-92-6 |
|---|---|
Formule moléculaire |
C16H29N2O2P |
Poids moléculaire |
312.39 g/mol |
Nom IUPAC |
N-[[butyl(methyl)amino]-phenoxyphosphoryl]-N-methylbutan-1-amine |
InChI |
InChI=1S/C16H29N2O2P/c1-5-7-14-17(3)21(19,18(4)15-8-6-2)20-16-12-10-9-11-13-16/h9-13H,5-8,14-15H2,1-4H3 |
Clé InChI |
HMMSDCDWINKIDT-UHFFFAOYSA-N |
SMILES |
CCCCN(C)P(=O)(N(C)CCCC)OC1=CC=CC=C1 |
SMILES canonique |
CCCCN(C)P(=O)(N(C)CCCC)OC1=CC=CC=C1 |
Autres numéros CAS |
16613-92-6 |
Synonymes |
N,N'-Dibutyl-N,N'-dimethyldiamidophosphoric acid phenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



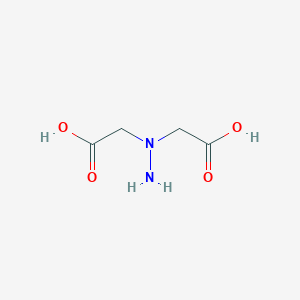
![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)


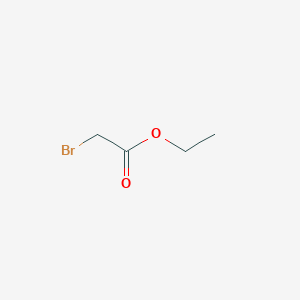
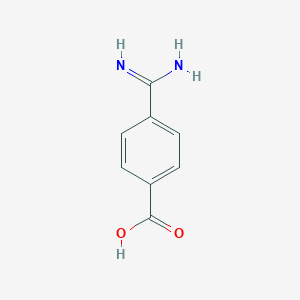
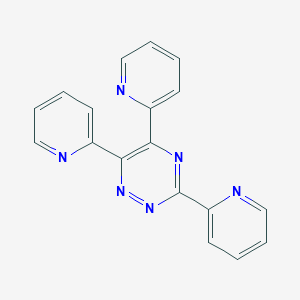
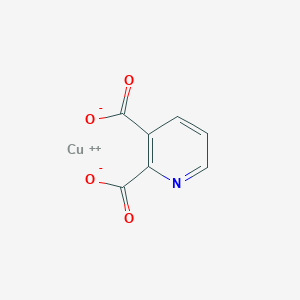
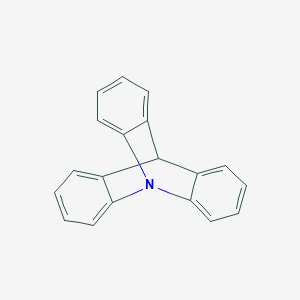
![Dibenzo[g,p]chrysene](/img/structure/B91316.png)
